N,N,4-TRIMETHYL-2-[4-(PROPAN-2-YL)BENZAMIDO]-1,3-THIAZOLE-5-CARBOXAMIDE
Description
N,N,4-Trimethyl-2-[4-(propan-2-yl)benzamido]-1,3-thiazole-5-carboxamide is a thiazole derivative characterized by a 1,3-thiazole core substituted at position 2 with a 4-isopropylbenzamido group and at position 5 with a carboxamide moiety. Thiazoles are renowned for their pharmaceutical relevance, including roles as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds .
Properties
IUPAC Name |
N,N,4-trimethyl-2-[(4-propan-2-ylbenzoyl)amino]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-10(2)12-6-8-13(9-7-12)15(21)19-17-18-11(3)14(23-17)16(22)20(4)5/h6-10H,1-5H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBXYURHSVRRLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)C(C)C)C(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,4-TRIMETHYL-2-[4-(PROPAN-2-YL)BENZAMIDO]-1,3-THIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and α-haloketone under acidic conditions.
Introduction of the Benzamido Group: The benzamido group can be introduced via an amide coupling reaction using a benzoyl chloride derivative and an amine.
Methylation: The methyl groups can be introduced through alkylation reactions using methyl iodide or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N,4-TRIMETHYL-2-[4-(PROPAN-2-YL)BENZAMIDO]-1,3-THIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamido group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N,4-TRIMETHYL-2-[4-(PROPAN-2-YL)BENZAMIDO]-1,3-THIAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,N,4-TRIMETHYL-2-[4-(PROPAN-2-YL)BENZAMIDO]-1,3-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Heterocyclic Core Comparison
The 1,3-thiazole core distinguishes the target compound from analogs with thiophene () or oxazole () scaffolds. Thiazoles contain both nitrogen and sulfur atoms, conferring unique electronic properties compared to sulfur-only thiophenes or oxygen-containing oxazoles. For example:
- Thiophene derivatives (e.g., ) exhibit planar aromaticity but lack the hydrogen-bonding capacity of thiazole’s nitrogen, reducing their interaction with polar targets .
- Oxazole derivatives () replace sulfur with oxygen, increasing electronegativity and altering π-π stacking behavior, which may affect binding to hydrophobic pockets .
Substituent Effects
- Benzamido Groups: The target compound’s 4-isopropylbenzamido group introduces steric bulk and lipophilicity, contrasting with ’s bis(4-methylphenyl)amino-benzamido group, which enhances π-stacking but reduces solubility .
- The thioxo group in may enhance metal chelation but reduce stability compared to the target’s methylated carboxamide .
Structural Features
- Hydrogen Bonding : Intramolecular N–H⋯O bonds in stabilize a twisted conformation between the thiophene and benzamido groups . The target compound’s amide groups may form similar interactions, but methyl substitutions could restrict conformational flexibility.
Data Table: Structural and Functional Comparison
Biological Activity
N,N,4-Trimethyl-2-[4-(propan-2-yl)benzamido]-1,3-thiazole-5-carboxamide is a synthetic organic compound characterized by its unique thiazole ring and benzamido group. Its molecular formula is , and it has garnered interest in the fields of chemistry and biology due to its potential biological activities, including antimicrobial and anticancer properties.
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of the Thiazole Ring : This is achieved through a cyclization reaction involving a thioamide and an α-haloketone under acidic conditions.
- Introduction of the Benzamido Group : This step utilizes an amide coupling reaction with a benzoyl chloride derivative.
- Methylation : Methyl groups are introduced via alkylation reactions using methyl iodide or similar reagents.
Structural Characteristics
The compound's structure features:
- A thiazole ring
- A benzamido group
- Multiple methyl substituents which enhance its lipophilicity and may influence its biological activity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit specific mitotic kinesins, particularly HSET (KIFC1), which is crucial for the survival of cancer cells with multiple centrosomes. The compound's mechanism involves:
-
Inhibition of HSET : This leads to the induction of multipolar spindle formation in cancer cells, resulting in aberrant cell division and subsequent cell death .
Compound IC50 (μM) Mechanism This compound Micromolar HSET inhibition
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. In vitro assays have demonstrated effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
The biological activity is attributed to the compound's ability to bind to specific enzymes or receptors involved in cell proliferation and survival. For example, it may inhibit enzymes that facilitate cancer cell growth, thereby exhibiting anticancer effects.
Study 1: HSET Inhibition Assay
In a recent study focusing on centrosome-amplified human cancer cells, treatment with this compound resulted in a notable increase in multipolar mitosis. The percentage of multipolar mitoses increased significantly when treated with concentrations around 15 μM compared to untreated controls .
Study 2: Antimicrobial Testing
Another study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound displayed promising antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range.
Comparison with Similar Compounds
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| N,N,4-trimethyl-2-[3-(propan-2-yl)benzamido]-1,3-thiazole-5-carboxamide | Similar thiazole structure | Moderate anticancer activity |
| N,N,4-trimethyl-2-[4-(propan-2-yl)phenylamido]-1,3-thiazole-5-carboxamide | Similar thiazole structure but different amido group | Reduced potency compared to target compound |
The unique structural features of this compound contribute to its distinct biological properties compared to its analogs.
Q & A
Q. What are the key structural features of N,N,4-trimethyl-2-[4-(propan-2-yl)benzamido]-1,3-thiazole-5-carboxamide that influence its reactivity and biological activity?
The compound’s reactivity and activity are driven by:
- Thiazole Core : The 1,3-thiazole ring provides a rigid scaffold for intermolecular interactions, such as hydrogen bonding or π-π stacking with biological targets .
- N,N-Dimethylcarboxamide Group : Enhances solubility and influences pharmacokinetics by modulating logP values .
- 4-(Propan-2-yl)benzamido Substituent : The isopropyl group introduces steric bulk, potentially improving target selectivity by reducing off-site binding .
- Methyl Groups at Positions 4 and N,N : These groups stabilize the molecule against metabolic degradation, as seen in similar thiazole derivatives .
Q. What are the common synthetic routes for this compound, and what are the critical steps requiring optimization?
Synthesis typically involves:
- Thiazole Ring Formation : Cyclization of thiourea derivatives with α-haloketones under reflux (e.g., ethanol, 80°C). Yield optimization requires precise stoichiometry and temperature control .
- Benzamido Coupling : Amide bond formation between 4-isopropylbenzoic acid and the thiazole amine using coupling agents like EDCI/HOBt. Excess reagent (1.2 equiv) minimizes unreacted starting material .
- Methylation : N-Methylation using methyl iodide and K₂CO₃ in DMF. Over-methylation is a common side reaction; monitoring via TLC or LC-MS is critical .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers are indicative of its structure?
- ¹H/¹³C NMR : Key markers include:
- Thiazole C-2 proton at δ 7.8–8.2 ppm (deshielded due to conjugation).
- Isopropyl methine proton at δ 2.9–3.1 ppm (multiplet) .
- FT-IR : Amide I band (C=O stretch) at 1650–1680 cm⁻¹ and N-H stretch at 3300 cm⁻¹ confirm the carboxamide group .
- X-ray Crystallography : SHELX software is used to resolve bond angles and confirm regioselectivity (e.g., thiazole ring planarity) .
Q. How does this compound interact with common biological targets, and what in vitro assays are used to evaluate its activity?
- Enzyme Inhibition : Tested via fluorescence-based assays (e.g., HDAC inhibition using HeLa cell lysates). IC₅₀ values are calculated using dose-response curves .
- Antimicrobial Activity : Broth microdilution assays (MIC determination against S. aureus or E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7), with IC₅₀ <10 µM indicating high potency .
Advanced Research Questions
Q. How can computational methods predict the binding affinity of this compound to specific enzymes or receptors?
- Molecular Docking (AutoDock Vina) : The thiazole ring and benzamido group are aligned with active-site residues (e.g., HDAC2: Zn²⁺ coordination via carboxamide oxygen) .
- MD Simulations (GROMACS) : Assess binding stability over 100 ns; RMSD <2 Å indicates stable ligand-receptor complexes .
- QSAR Modeling : Use descriptors like polar surface area (PSA) and LogD to predict bioavailability .
Q. What strategies resolve contradictions in biological activity data across studies?
- Meta-Analysis : Compare assay conditions (e.g., serum concentration in cell culture, which can alter compound efficacy) .
- Dose-Response Replication : Test disputed IC₅₀ values under standardized protocols (e.g., 48-h incubation vs. 72-h) .
- Structural Verification : Confirm batch purity via HPLC-MS to rule out degradation products skewing results .
Q. What are the best practices for optimizing pharmacokinetic properties of derivatives while maintaining efficacy?
- LogP Modulation : Introduce polar groups (e.g., -OH or -SO₂NH₂) to reduce LogP from ~3.5 to ~2.0, improving aqueous solubility .
- Prodrug Design : Acetylate the carboxamide to enhance membrane permeability, with enzymatic cleavage in vivo .
- Metabolic Stability : Incubate derivatives with liver microsomes; half-life >60 min indicates low CYP450 susceptibility .
Q. How do structural modifications impact the compound’s mechanism of action, and what analytical methods validate these effects?
- Substituent Variation : Replacing the isopropyl group with CF₃ improves HDAC inhibition (ΔIC₅₀ = 2.5 µM → 0.8 µM) but increases hepatotoxicity .
- Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy changes (ΔH) to confirm enhanced target affinity after modification .
- SAR Studies : Correlate substituent electronic parameters (Hammett σ) with activity trends using multivariate regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
